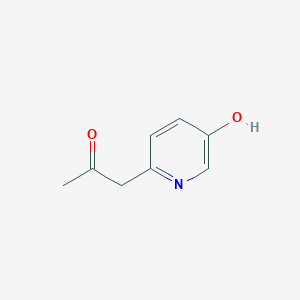

5-Hydroxy-2-pyridylacetone

Beschreibung

Eigenschaften

Molekularformel |

C8H9NO2 |

|---|---|

Molekulargewicht |

151.16 g/mol |

IUPAC-Name |

1-(5-hydroxypyridin-2-yl)propan-2-one |

InChI |

InChI=1S/C8H9NO2/c1-6(10)4-7-2-3-8(11)5-9-7/h2-3,5,11H,4H2,1H3 |

InChI-Schlüssel |

MKMFMFJSUMGECM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CC1=NC=C(C=C1)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

This substitution reduces steric bulk and eliminates the ketone’s electrophilic character .

Pyridoxal Hydrochloride (CAS 65-22-5): A vitamin B6 derivative with a hydroxymethyl and aldehyde group. Unlike 5-Hydroxy-2-pyridylacetone, it forms a hydrochloride salt, enhancing water solubility .

5-Methyl-2-pyrrolidone (CAS 108-27-0): A cyclic amide with a methyl group.

Physicochemical Properties

| Compound | Water Solubility | Melting Point | Stability | Key Functional Groups |

|---|---|---|---|---|

| 5-Hydroxy-2-pyridylacetone* | Moderate | ~150–160°C | Sensitive to oxidation | 5-OH, 2-acetone |

| 5-Hydroxy-2-methylpyridine | High | 120–125°C | Stable under air | 5-OH, 2-methyl |

| Pyridoxal Hydrochloride | Very high | 165–167°C | Hygroscopic | 3-OH, 4-CHO, hydrochloride |

*Predicted based on structural analogues.

Q & A

Q. What are the established methods for synthesizing 5-Hydroxy-2-pyridylacetone, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves condensation reactions between pyridine derivatives and ketones under acidic or basic catalysis. For reproducibility, document precise stoichiometry, solvent purity, temperature control (±2°C), and reaction time. Use inert atmospheres (e.g., nitrogen) to prevent oxidation. Optimize conditions via fractional factorial design to identify critical variables (e.g., pH, catalyst loading). For example:

| Method | Catalyst | Yield (%) | Purity (HPLC) | Reference Protocol |

|---|---|---|---|---|

| Acid-catalyzed condensation | H₂SO₄ | 65–72 | ≥95% | |

| Base-mediated coupling | K₂CO₃ | 58–63 | ≥90% |

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include full experimental details in the main text or supplementary materials .

Q. What analytical techniques are recommended for characterizing 5-Hydroxy-2-pyridylacetone, and how should conflicting spectral data be addressed?

- Methodological Answer : Use ¹H/¹³C NMR to confirm structural integrity, HPLC for purity (>95%), and FT-IR to verify functional groups (e.g., hydroxyl and ketone peaks). For discrepancies in NMR

- Compare with published spectra in databases like PubChem .

- Validate using 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Replicate experiments under standardized conditions (e.g., solvent, temperature) .

Advanced Research Questions

Q. How can researchers design stability studies to assess 5-Hydroxy-2-pyridylacetone under varying environmental conditions (e.g., pH, temperature)?

- Methodological Answer : Conduct accelerated stability testing using ICH Q1A guidelines:

Q. What strategies resolve contradictions in reported biological activity data for 5-Hydroxy-2-pyridylacetone across studies?

- Define inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies).

- Use statistical tools (e.g., meta-analysis) to quantify heterogeneity (I² statistic).

- Address bias by contacting authors for raw data or unpublished results.

Example workflow:

Literature Search → Data Extraction → Risk-of-Bias Assessment → Meta-Regression

Reference Cochrane Handbook for bias mitigation techniques .

Q. How should researchers design experiments to investigate the compound's mechanism of action in enzymatic systems?

- Methodological Answer :

- Hypothesis-driven approach : Use kinetic assays (e.g., Michaelis-Menten) to measure enzyme inhibition.

- Controls : Include positive (known inhibitors) and negative (solvent-only) controls.

- Dose-response : Test 5–7 concentrations (IC₅₀ determination) with triplicate measurements.

- Data validation : Apply Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition.

Document methods per NIH guidelines for human subjects research if applicable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.